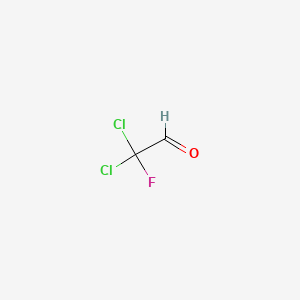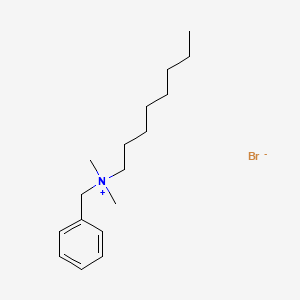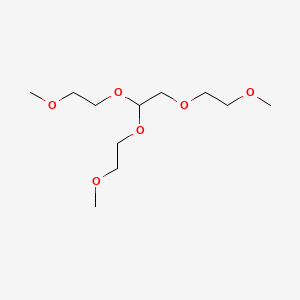
6-(2-Methoxyethoxy)-2,5,8,11-tetraoxadodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Methoxyethoxy)-2,5,8,11-tetraoxadodecane is a chemical compound known for its unique structure and properties. It belongs to the class of compounds known as polyethers, which are characterized by multiple ether groups in their molecular structure. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyethoxy)-2,5,8,11-tetraoxadodecane typically involves the reaction of 2-(2-methoxyethoxy)ethanol with other reagents under controlled conditions. One common method involves the functionalization of 2-(2-(2-methoxyethoxy)ethoxy)ethanol with 4-methylbenzenesulfonyl chloride in basic conditions in tetrahydrofuran/water at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyethoxy)-2,5,8,11-tetraoxadodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium bis(2-methoxyethoxy)aluminium hydride is often used as a reducing agent.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6-(2-Methoxyethoxy)-2,5,8,11-tetraoxadodecane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the preparation of bio-compatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a stabilizer for active ingredients.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyethoxy)-2,5,8,11-tetraoxadodecane involves its interaction with various molecular targets and pathways. Its ether groups allow it to form stable complexes with metal ions and other molecules, facilitating various chemical reactions. In biological systems, it can interact with cellular membranes and proteins, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanol: A similar compound with fewer ether groups, used as a solvent and reagent in organic synthesis.
Diethylene glycol monomethyl ether: Another related compound with similar properties and applications.
Uniqueness
6-(2-Methoxyethoxy)-2,5,8,11-tetraoxadodecane is unique due to its extended polyether structure, which provides enhanced stability and reactivity compared to simpler ethers. This makes it particularly valuable in applications requiring high-performance materials and reagents.
Properties
CAS No. |
83270-35-3 |
|---|---|
Molecular Formula |
C11H24O6 |
Molecular Weight |
252.30 g/mol |
IUPAC Name |
1,1,2-tris(2-methoxyethoxy)ethane |
InChI |
InChI=1S/C11H24O6/c1-12-4-7-15-10-11(16-8-5-13-2)17-9-6-14-3/h11H,4-10H2,1-3H3 |
InChI Key |
STJYDCCUAPYRKP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC(OCCOC)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



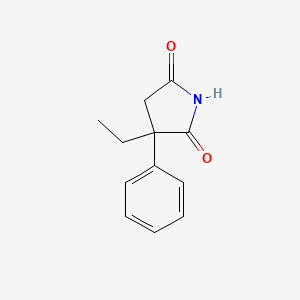
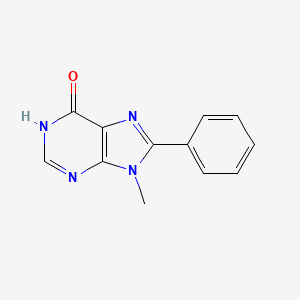
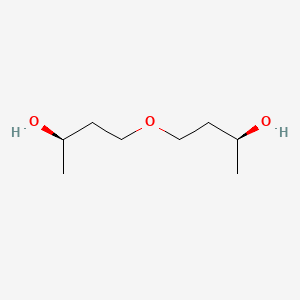
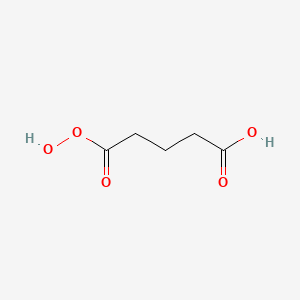



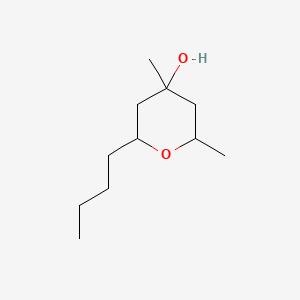
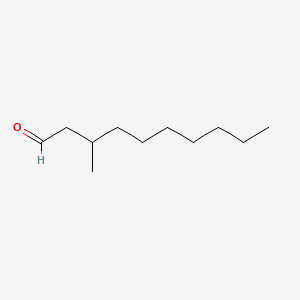
![Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12653019.png)
